

# Takeda103A selectivity profile compared to other inhibitors

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## Compound of Interest

Compound Name: *Takeda103A*

Cat. No.: *B1681212*

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## Comparison Guide: Kinase Inhibitor Selectivity Profile

Notice: Information regarding a compound specifically named "**Takeda103A**" is not publicly available in the searched scientific literature. Therefore, this guide provides an exemplary comparison of the well-characterized, selective TYK2 inhibitor, Deucravacitinib, against other Janus Kinase (JAK) inhibitors to illustrate the requested format and content.

This guide offers an objective comparison of the selectivity profile of Deucravacitinib with other JAK family inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.

## Overview of Inhibitor Selectivity

The therapeutic efficacy and safety of kinase inhibitors are critically dependent on their selectivity. High selectivity for the intended target kinase over other kinases minimizes off-target effects, which can lead to adverse events.<sup>[1]</sup> The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), shares a highly conserved ATP-binding site, making the design of selective inhibitors a significant challenge.<sup>[2][3]</sup>

Deucravacitinib is a novel, oral, selective inhibitor of TYK2 that operates through a unique allosteric mechanism. It binds to the regulatory pseudokinase domain of TYK2, not the catalytic domain, which confers high functional selectivity for TYK2 over the other JAK kinases.<sup>[2][4]</sup>

This contrasts with other JAK inhibitors like tofacitinib, upadacitinib, and baricitinib, which are active site inhibitors.[\[2\]](#)

## Quantitative Selectivity Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Deucravacitinib and other JAK inhibitors against JAK family members in a whole blood assay. Lower IC50 values indicate higher potency.

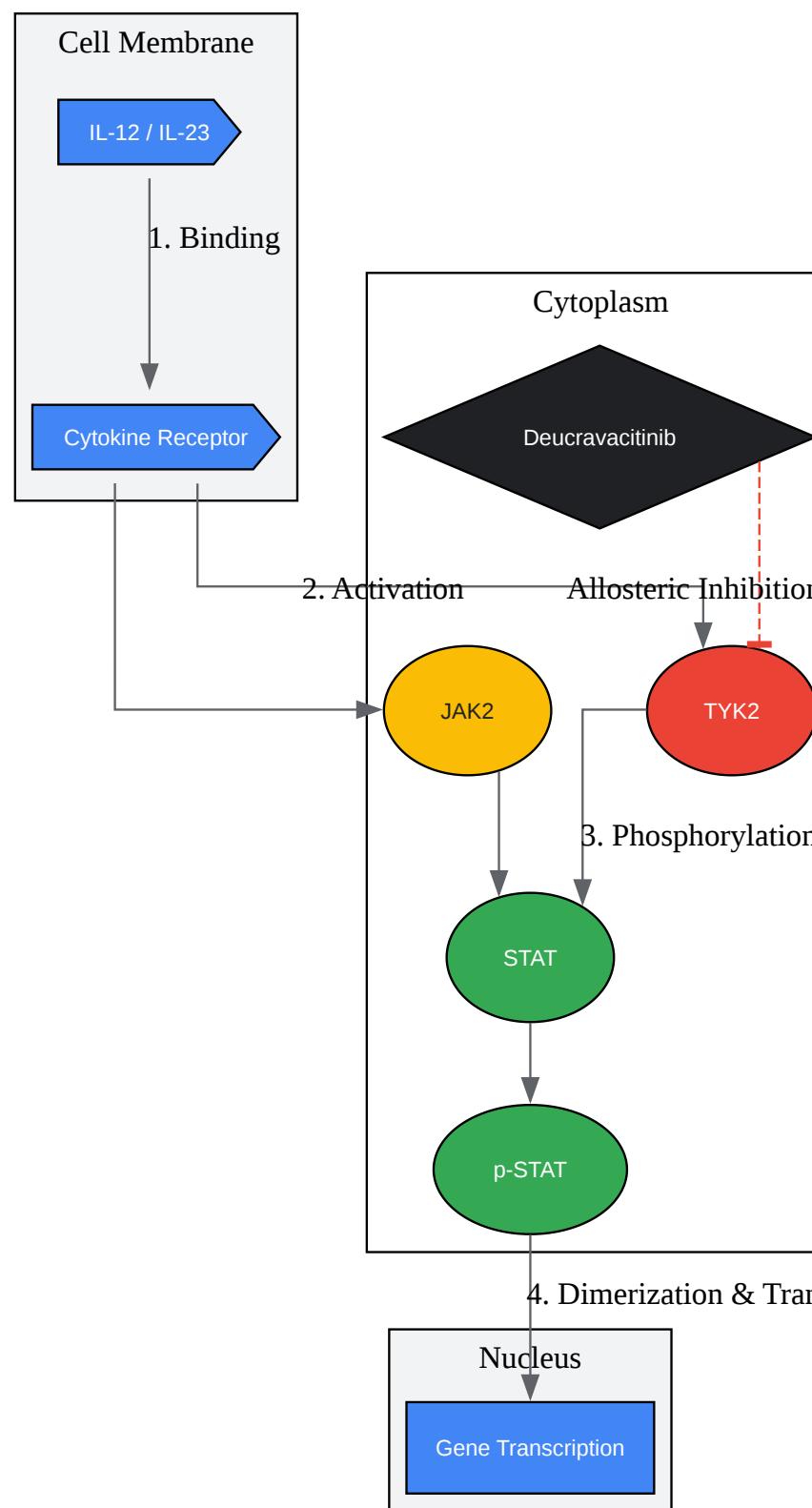
Inhibitor	TYK2 IC50 (nM)	JAK1 IC50 (nM)	JAK2 IC50 (nM)	JAK3 IC50 (nM)	Selectivity Fold (JAK1/TYK2)	Selectivity Fold (JAK2/TYK2)
Deucravacitinib	5.3	>10,000	>10,000	>10,000	>1887	>1887
Tofacitinib	107	1.6	20	1.0	0.015	0.19
Upadacitinib	230	1.7	15	74	0.007	0.065
Baricitinib	410	2.2	2.4	100	0.005	0.006

Data adapted from in vitro whole blood assays as described in publicly available literature.

[\[2\]](#)[\[4\]](#)

## Signaling Pathway and Mechanism of Action

Deucravacitinib's allosteric inhibition of TYK2 blocks signaling downstream of key cytokines such as IL-12, IL-23, and Type I interferons, which are involved in the pathogenesis of various inflammatory and autoimmune diseases.



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## References

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